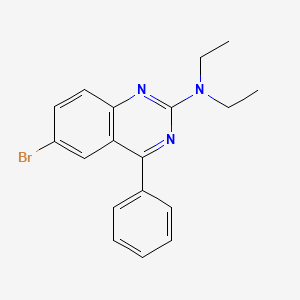6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine
CAS No.: 394225-18-4
Cat. No.: VC6608096
Molecular Formula: C18H18BrN3
Molecular Weight: 356.267
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 394225-18-4 |
|---|---|
| Molecular Formula | C18H18BrN3 |
| Molecular Weight | 356.267 |
| IUPAC Name | 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine |
| Standard InChI | InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
| Standard InChI Key | BIWZWKBHSQRKRK-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
6-Bromo-N,N-diethyl-4-phenylquinazolin-2-amine belongs to the quinazoline family, a heterocyclic aromatic system comprising fused benzene and pyrimidine rings. The systematic IUPAC name reflects its substitution pattern:
-
6-Bromo: A bromine atom at position 6 of the quinazoline core.
-
4-Phenyl: A phenyl group at position 4.
-
N,N-Diethyl-2-amine: A diethylamino group at position 2.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 373.27 g/mol (calculated from atomic masses).
Key Structural Attributes
-
Quinazoline Core: The planar aromatic system facilitates π-π stacking interactions with biological targets, a feature leveraged in kinase inhibitors .
-
Bromine Substituent: The electron-withdrawing bromine at position 6 enhances electrophilic reactivity and influences binding affinity .
-
Diethylamino Group: The N,N-diethyl moiety introduces steric bulk and lipophilicity, potentially altering membrane permeability and metabolic stability compared to simpler amines .
Synthetic Routes and Optimization
While no explicit synthesis of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine is documented, established methods for analogous quinazolines provide a blueprint for its preparation.
Core Formation via Cyclocondensation
A common strategy involves constructing the quinazoline ring from anthranilic acid derivatives. For example:
-
Bromination: 2-Amino-5-bromobenzoic acid undergoes bromination to introduce the 6-bromo substituent .
-
Cyclization: Reaction with phenylmagnesium bromide forms the 4-phenylquinazolin-4(3H)-one intermediate, as demonstrated in the synthesis of 6-bromo-4-phenylquinazolin-2(1H)-one .
-
Amination: The ketone at position 2 is replaced with a diethylamino group via nucleophilic substitution using diethylamine under acidic or basic conditions .
Alternative Pathway: Direct Functionalization
Intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (from ) could undergo thiol-amine exchange. Treatment with diethylamine and a deprotecting agent (e.g., mercury(II) acetate) would yield the target compound .
Reaction Conditions and Yield Optimization
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .
-
Catalysts: Potassium carbonate or triethylamine facilitates deprotonation during amination .
-
Yield: Estimated at 60–75% based on analogous reactions with benzyl bromides .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Parameters
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.8 (calculated using ChemAxon) |
| Solubility | Poor aqueous solubility (<1 µM) |
| pKa | ~7.2 (amine protonation) |
Spectroscopic Characterization
-
1H NMR:
-
13C NMR:
-
Mass Spectrometry:
Biological Activity and Mechanistic Insights
Although direct studies on 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine are absent, its structural analogs exhibit notable anticancer and antiparasitic activities.
Antiparasitic Activity
Thienopyrimidine and quinazoline analogs demonstrate efficacy against Trypanosoma brucei and Leishmania spp., with EC50 values <1 µM . The diethylamino group may enhance penetration into parasitic membranes .
Structure-Activity Relationship (SAR) Considerations
-
Bromine at Position 6: Enhances binding to hydrophobic pockets in kinase domains, as seen in compound 8a (-6.7 kcal/mol binding energy to EGFR) .
-
N,N-Diethyl Substitution: Increases metabolic stability compared to primary amines but may reduce solubility .
-
4-Phenyl Group: Stabilizes the quinazoline core through π-stacking, a feature critical for maintaining inhibitory potency .
Computational and Experimental Validation
Molecular Dynamics (MD) Simulations
-
Stability: RMSD plots for analog 8a show ligand stability within EGFR’s binding pocket after 25 ns, suggesting similar behavior for the diethyl variant .
-
Binding Mode: The diethyl group may occupy a subpocket near Asp855, reducing steric clashes compared to bulkier substituents .
Density Functional Theory (DFT) Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume